molecular formula C11H20N4 B13108994 N1-Ethyl-N1-(1-(3-methylpyrazin-2-yl)ethyl)ethane-1,2-diamine

N1-Ethyl-N1-(1-(3-methylpyrazin-2-yl)ethyl)ethane-1,2-diamine

Cat. No.: B13108994
M. Wt: 208.30 g/mol
InChI Key: XNEVQINZXPYUGD-UHFFFAOYSA-N
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Description

N1-Ethyl-N1-(1-(3-methylpyrazin-2-yl)ethyl)ethane-1,2-diamine: is an organic compound with a complex structure that includes both ethane-1,2-diamine and pyrazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-Ethyl-N1-(1-(3-methylpyrazin-2-yl)ethyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with an appropriate pyrazine derivative under controlled conditions. One common method involves the alkylation of ethane-1,2-diamine with 3-methylpyrazine in the presence of a suitable base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N1-Ethyl-N1-(1-(3-methylpyrazin-2-yl)ethyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the amino groups is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.

Scientific Research Applications

Chemistry: In organic synthesis, N1-Ethyl-N1-(1-(3-methylpyrazin-2-yl)ethyl)ethane-1,2-diamine can be used as a building block for the synthesis of more complex molecules

Biology: The compound may have potential applications in biological research, particularly in the study of enzyme inhibitors or as a ligand in coordination chemistry. Its ability to interact with biological molecules makes it a valuable tool in biochemical assays.

Medicine: In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or polymers. Its versatility in chemical reactions makes it a valuable component in industrial applications.

Mechanism of Action

The mechanism by which N1-Ethyl-N1-(1-(3-methylpyrazin-2-yl)ethyl)ethane-1,2-diamine exerts its effects depends on its interaction with molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may interact with receptors or other proteins, modulating their function and signaling pathways.

Comparison with Similar Compounds

    N-Methylethylenediamine: A simpler analog with a single methyl group attached to the ethane-1,2-diamine backbone.

    N1,N1-Dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine: A compound with a pyridine ring instead of a pyrazine ring.

    N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine: A compound with a piperazine ring and additional aminoethyl groups.

Uniqueness: N1-Ethyl-N1-(1-(3-methylpyrazin-2-yl)ethyl)ethane-1,2-diamine is unique due to the presence of both ethane-1,2-diamine and 3-methylpyrazine moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H20N4

Molecular Weight

208.30 g/mol

IUPAC Name

N'-ethyl-N'-[1-(3-methylpyrazin-2-yl)ethyl]ethane-1,2-diamine

InChI

InChI=1S/C11H20N4/c1-4-15(8-5-12)10(3)11-9(2)13-6-7-14-11/h6-7,10H,4-5,8,12H2,1-3H3

InChI Key

XNEVQINZXPYUGD-UHFFFAOYSA-N

Canonical SMILES

CCN(CCN)C(C)C1=NC=CN=C1C

Origin of Product

United States

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